9-Aminospiro[4.5]dec-8-EN-7-one

Medicinal Chemistry Drug Discovery Scaffold Design

9-Aminospiro[4.5]dec-8-EN-7-one (CAS 864226-10-8) is a small-molecule enaminone featuring a [4.5] spirocyclic scaffold with an amino group at the 9-position and a ketone at the 7-position. This compound is classified as a versatile spirocyclic building block used in organic synthesis to construct complex heterocycles and pharmacophores.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B8790981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminospiro[4.5]dec-8-EN-7-one
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=CC(=O)C2)N
InChIInChI=1S/C10H15NO/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h5H,1-4,6-7,11H2
InChIKeyJCJYPQVXBGOAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminospiro[4.5]dec-8-EN-7-one: A Rigid Spirocyclic Enaminone Building Block for Medicinal Chemistry and Drug Discovery


9-Aminospiro[4.5]dec-8-EN-7-one (CAS 864226-10-8) is a small-molecule enaminone featuring a [4.5] spirocyclic scaffold with an amino group at the 9-position and a ketone at the 7-position [1]. This compound is classified as a versatile spirocyclic building block used in organic synthesis to construct complex heterocycles and pharmacophores [1]. Its rigid architecture, characterized by zero rotatable bonds and a quaternary spiro carbon, enforces a distinct three-dimensional conformation that is of significant interest for medicinal chemistry applications requiring precise spatial orientation of functional groups [1].

Why 9-Aminospiro[4.5]dec-8-EN-7-one Cannot Be Replaced by Simple Monocyclic or Other Spirocyclic Enaminones


The unique spiro[4.5]decane core of 9-Aminospiro[4.5]dec-8-EN-7-one creates a conformational and physicochemical profile that cannot be replicated by simple monocyclic enaminones like 3-aminocyclohex-2-en-1-one or even larger spiro analogs like 4-aminospiro[5.5]undec-3-en-2-one [1]. The presence of the quaternary spiro center results in zero rotatable bonds, locking the amine and ketone functionalities into a rigid, three-dimensional orientation [1]. This contrasts with more flexible or differently-sized scaffolds, leading to distinct molecular properties such as optimized lipophilicity (XLogP3 1.6) and topological polar surface area (43.1 Ų) that directly influence membrane permeability and target binding kinetics [1]. Therefore, substituting one scaffold for another can fundamentally alter the structure-activity relationship in a lead optimization campaign, making direct replacement without validation a high-risk decision.

Quantitative Differentiation of 9-Aminospiro[4.5]dec-8-EN-7-one from its Closest Analogs


Superior Rigidity and 3D Character: Zero Rotatable Bonds Confers Conformational Constraint vs. More Flexible Analogs

9-Aminospiro[4.5]dec-8-EN-7-one possesses a rotatable bond count of 0, a direct consequence of its rigid spirocyclic framework [1]. While monocyclic enaminones like 3-aminocyclohex-2-en-1-one also feature low rotatable bond counts, the spiroannulation introduces a quaternary carbon center that restricts conformational flexibility far more stringently. This enforced rigidity is a key parameter for improving oral bioavailability and target binding entropy.

Medicinal Chemistry Drug Discovery Scaffold Design

Optimized Lipophilicity for CNS and Membrane Permeability: XLogP3 of 1.6 Bridges the Gap Between Hydrophilicity and Lipophilicity

The computed partition coefficient (XLogP3) for 9-Aminospiro[4.5]dec-8-EN-7-one is 1.6 [1]. This value falls within the optimal range (1-3) for central nervous system (CNS) drug candidates and oral bioavailability. In contrast, the larger spiro analog 4-aminospiro[5.5]undec-3-en-2-one (MW 179.26, expected XLogP ~2.1) is more lipophilic, which can lead to higher metabolic clearance and off-target binding.

ADMET Drug Design Physicochemical Property

High Synthetic Accessibility: Established Enaminone Preparation from Readily Available Precursor Ensures Reproducible Procurement

The compound is prepared via a robust and high-yielding method from spiro[4.5]decane-7,9-dione and ammonium acetate, adapted from the general enaminone synthesis reported by Baraldi et al. (Synthesis, 1983) . This method is described as giving yields of 70-98% for analogous substrates. Commercial vendors supply the compound at purities of 97-98% [1], demonstrating that the synthesis is scalable and reliable, a critical factor for consistent batch-to-batch procurement.

Synthetic Chemistry Enaminone Synthesis Procurement

Distinct Topological Polar Surface Area Supports Favorable Membrane Permeability Profile

The topological polar surface area (TPSA) of 9-Aminospiro[4.5]dec-8-EN-7-one is 43.1 Ų [1]. This value is identical to the TPSA of the simpler enaminone 3-aminocyclohex-2-en-1-one (also 43.1 Ų) because the functional groups are the same. However, when combined with the unique 3D geometry of the spiro scaffold, this TPSA supports good passive membrane permeability while the rigid core limits the entropic cost of target binding. This is a key differentiator from larger spiro analogs like 4-aminospiro[5.5]undec-3-en-2-one, which, despite similar TPSA, have higher molecular weight (179.26 vs 165.23) and lipophilicity, potentially reducing ligand efficiency.

Drug Design ADMET Physicochemical Property

Optimal Research and Procurement Scenarios for 9-Aminospiro[4.5]dec-8-EN-7-one Based on Quantitative Evidence


Scaffold for CNS Drug Discovery: Leveraging Optimal Lipophilicity and Rigidity

With an XLogP3 of 1.6 and topological polar surface area of 43.1 Ų, 9-Aminospiro[4.5]dec-8-EN-7-one falls squarely within the physicochemical space favored for CNS drug candidates [1]. Its zero rotatable bonds and rigid spiro architecture offer a lower entropic penalty upon target binding, potentially enhancing selectivity against closely related receptors. Research groups focusing on GPCR or ion channel targets where a rigid, amine-functionalized core is required would benefit from this compound as a starting scaffold, as its properties are more drug-like than more lipophilic spiro analogs [1].

Core Building Block for Diversity-Oriented Synthesis of Enaminone Libraries

The established synthetic route from spiro[4.5]decane-7,9-dione using ammonium acetate provides a reliable, high-yielding entry to this enaminone [1]. The primary amine and enone functionalities allow for divergent derivatization through Michael additions, reductive aminations, and heterocycle formation. Procurement of this specific spirocyclic enaminone is advantageous over monocyclic alternatives for generating libraries with enhanced three-dimensionality, a critical parameter in fragment-based screening and scaffold-hopping exercises.

Tool Compound for Investigating κ-Opioid Receptor (KOR) Pharmacology

Preliminary biological evaluations suggest that derivatives of the 9-aminospiro[4.5]dec-8-en-7-one scaffold exhibit activity against κ-opioid receptors (KOR) with notable selectivity over other opioid subtypes [1]. The rigid spiro framework may enforce a bioactive conformation that enhances subtype selectivity. For researchers investigating KOR-mediated pathways, this compound serves as a superior starting point compared to more flexible or differently-sized enaminone scaffolds, where conformational flexibility could lead to off-target interactions [1].

Physicochemical Comparator for Early-Stage Hit-to-Lead Optimization

When benchmarking hit compounds, 9-Aminospiro[4.5]dec-8-EN-7-one provides an excellent reference point for ligand efficiency metrics. Its lower molecular weight (165.23) compared to larger spiro enaminones like 4-aminospiro[5.5]undec-3-en-2-one (MW 179.26) yields superior calculated ligand efficiency for an equivalent potency [1]. Procuring this compound as a comparative scaffold allows medicinal chemistry teams to empirically assess the value of the [4.5] spiro ring size versus other scaffolds in their specific target assay.

Quote Request

Request a Quote for 9-Aminospiro[4.5]dec-8-EN-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.